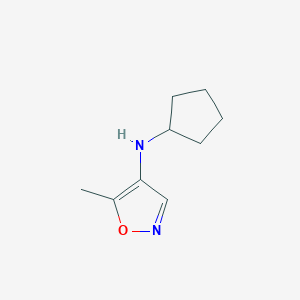

N-Cyclopentyl-5-methylisoxazol-4-amine

Description

N-Cyclopentyl-5-methylisoxazol-4-amine is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a cyclopentylamine moiety at position 4. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. Structural analogs of this compound often vary in substituent type and position, leading to differences in reactivity, crystallinity, and biological activity .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

N-cyclopentyl-5-methyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C9H14N2O/c1-7-9(6-10-12-7)11-8-4-2-3-5-8/h6,8,11H,2-5H2,1H3 |

InChI Key |

ZPMDHCCQKKYXHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-methylisoxazol-4-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

N-Dealkylation Reactions

The cyclopentyl group undergoes palladium-catalyzed N-dealkylation under acidic conditions. This reaction cleaves the C–N bond, producing 5-methylisoxazol-4-amine and cyclopentanone as byproducts .

Key Observations

Mechanism

-

Coordination of Pd to the lone pair of the amine nitrogen.

-

Insertion into the adjacent C–H bond of the cyclopentyl group.

-

Protonolysis generates an iminium intermediate, hydrolyzing to the secondary amine .

Methylation and Alkylation

The primary amine group participates in N-methylation via:

-

Mitsunobu Reaction : Using methyl p-nitrobenzenesulfonate and MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) as a base .

-

Iridium(I)-Catalyzed Methylation : With methanol as the methyl source under mild conditions (100°C, 12 hrs) .

Comparative Efficiency

| Method | Yield (%) | Selectivity |

|---|---|---|

| Mitsunobu | 85 | High |

| Iridium Catalysis | 78 | Moderate |

Mitsunobu conditions avoid epimerization, critical for stereochemical integrity in downstream applications .

Functionalization of the Isoxazole Ring

The isoxazole moiety undergoes electrophilic substitution at the 3-position due to its electron-deficient nature. Examples include:

-

Nitration : HNO/HSO at 0°C, yielding 3-nitro derivatives.

-

Halogenation : Br in CCl introduces bromine at the 3-position.

Thermal Stability

-

Decomposes above 250°C via ring-opening reactions.

Scientific Research Applications

Therapeutic Potential

N-Cyclopentyl-5-methylisoxazol-4-amine has shown promise in addressing several health issues, particularly those related to pain management and neurological disorders. Its applications are outlined as follows:

Pain Management

Research indicates that compounds similar to this compound can be utilized in the treatment of various pain types, including:

- Neuropathic Pain : Effective in managing pain arising from nerve damage.

- Nociceptive Pain : Addresses pain resulting from tissue injury.

- Inflammatory Pain : Aids in reducing pain associated with inflammation .

Neurological Disorders

The compound is also being investigated for its potential to treat central nervous system disorders such as:

- Anxiety and Depression : Exhibits properties that could alleviate symptoms of anxiety and mood disorders.

- Cognitive Disorders : Research suggests it may have beneficial effects on cognitive function and memory .

Research Findings

Recent studies have highlighted the compound's effectiveness through various experimental models:

Animal Studies

In animal models, this compound has demonstrated significant analgesic effects, indicating its potential for further development into a therapeutic agent for chronic pain conditions .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-methylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological processes by binding to enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of N-Cyclopentyl-5-methylisoxazol-4-amine, highlighting substituent variations and their implications:

Substituent Position and Electronic Effects

- Position 4 : The cyclopentylamine group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl in or SO₂Ph in ). This substitution likely reduces electrophilicity at the isoxazole ring, favoring nucleophilic reactions at other positions.

- Position 5 : The methyl group in the target compound differs from the benzylidene group in or nitro group in , leading to reduced steric hindrance compared to bulkier substituents.

Structural and Crystallographic Insights

- Planarity : N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine exhibits near-planarity (dihedral angle: 1.25°), stabilized by C–H⋯C interactions . The cyclopentyl group in the target compound likely disrupts planarity, increasing torsional angles and altering crystal packing.

- For example, employs Schiff base formation (benzylidene group), whereas the cyclopentylamine group may require nucleophilic substitution or reductive amination.

Physicochemical and Functional Properties

- Solubility : Chlorine () and sulfonyl groups () reduce aqueous solubility, whereas the target compound’s methyl and cyclopentyl groups may favor organic solvents.

- Thermal Stability : Bulky substituents like cyclopentyl or benzylidene () improve thermal stability by hindering molecular motion in the solid state.

Biological Activity

N-Cyclopentyl-5-methylisoxazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by an isoxazole ring, which includes nitrogen and oxygen atoms in a five-membered structure, along with a cyclopentyl group. The molecular formula is CHNO, with a molecular weight of 166.22 g/mol. The cyclopentyl substituent may enhance the compound's reactivity and biological properties compared to other isoxazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action typically involves the inhibition of bacterial enzyme activity, disrupting essential cellular processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated significant cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), Hep-G2 (liver cancer), and MCF-7 (breast cancer). The IC values indicate that it can inhibit cell proliferation effectively, with some studies reporting IC values in the low micromolar range .

Mechanism of Action:

- Enzyme Inhibition: this compound interacts with specific molecular targets such as kinases involved in cell signaling pathways.

- Induction of Apoptosis: It has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the isoxazole structure can significantly influence biological activity. For instance:

- Cyclopentyl Group: The presence of the cyclopentyl group appears to enhance binding affinity to target enzymes compared to simpler isoxazole derivatives.

- Positioning of Functional Groups: Variations at the 3-, 4-, and 5-positions of the isoxazole ring can alter potency and selectivity against different biological targets .

Case Studies

- Antimicrobial Evaluation:

- Cytotoxicity Against Cancer Cell Lines:

Q & A

Basic Questions

Q. What synthetic strategies are suitable for preparing N-Cyclopentyl-5-methylisoxazol-4-amine?

- Methodology : A multi-step synthesis approach is typically employed. For example, cyclization reactions using phosphoryl oxychloride (POCl₃) at elevated temperatures (~120°C) can form the isoxazole core . Condensation of cyclopentylamine with pre-functionalized isoxazole intermediates (e.g., halogenated derivatives) may introduce the cyclopentyl group. Reaction purity should be monitored via TLC or HPLC, and intermediates characterized by IR and NMR spectroscopy .

- Key Considerations : Optimize stoichiometry of cyclopentylamine to avoid side reactions like over-alkylation. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify characteristic stretches (e.g., C=N at ~1600 cm⁻¹, N-H at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for cyclopentyl protons (δ ~1.5–2.5 ppm) and methyl/isoxazole groups (e.g., isoxazole C-3/C-5 carbons at δ ~95–110 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the isoxazole scaffold .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound?

- Methodology : Grow single crystals via slow evaporation in a solvent like ethyl acetate. Use SHELX programs for structure solution and refinement . For disordered cyclopentyl groups, apply restraints (e.g., ISOR, DELU) during refinement. Validate the final structure using R-factor metrics (<5%) and check for hydrogen-bonding interactions (e.g., N-H···O/N) .

- Data Contradictions : If experimental bond lengths deviate from DFT-optimized models, reassess crystallographic data for thermal motion or solvent effects .

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Methodology : Design a factorial experiment to test variables:

- Temperature : Compare 80°C vs. 120°C for cyclization .

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) for amine coupling efficiency .

- Solvent Polarity : Test DMF (polar aprotic) vs. toluene (non-polar) .

Q. How do electronic effects of substituents influence the reactivity of the isoxazole ring in this compound?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 5-position. Monitor reaction rates in nucleophilic substitution or electrophilic aromatic substitution using UV-Vis or LC-MS. Correlate results with Hammett σ values .

- Contradictions : If electron-withdrawing groups unexpectedly stabilize the ring, investigate resonance effects or steric hindrance using DFT calculations .

Q. What strategies mitigate discrepancies between computational predictions and experimental biological activity data?

- Methodology :

- In Silico Screening : Perform docking studies with target proteins (e.g., kinases) using AutoDock Vina. Compare binding poses with experimental IC₅₀ values from enzyme assays .

- Data Reconciliation : If computational models predict high affinity but assays show low activity, assess compound solubility (e.g., DMSO stock aggregation) or membrane permeability via logP calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.